Cas no 1706464-34-7 (2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid)

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinoxaline core substituted with phenyl groups at the 2- and 3-positions and a carboxylic acid moiety at the 6-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold for further functionalization. The presence of both aromatic and carboxylic acid groups enhances its potential for derivatization, enabling the development of compounds with tailored properties. Its rigid yet modifiable framework makes it valuable for studying structure-activity relationships in medicinal chemistry. The compound is typically characterized by high purity and stability under standard handling conditions.
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid structure
1706464-34-7 structure
Product Name:2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
CAS No:1706464-34-7
MF:C21H18N2O2
MW:330.379825115204
CID:6297220
PubChem ID:84819179
Update Time:2025-06-15

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
    • AKOS024255957
    • 1706464-34-7
    • Inchi: 1S/C21H18N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13,19-20,22-23H,(H,24,25)
    • InChI Key: IHKRBIZCPIQQSB-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=1)NC(C1C=CC=CC=1)C(C1C=CC=CC=1)N2)=O

Computed Properties

  • Exact Mass: 330.136827821g/mol
  • Monoisotopic Mass: 330.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 61.4Ų

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM222010-1g
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
1706464-34-7 97%
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2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Chemenu
CM222010-5g
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
1706464-34-7 97%
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$*** 2023-03-30
Chemenu
CM222010-10g
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Additional information on 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Recent Advances in the Study of 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS: 1706464-34-7)

The compound 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS: 1706464-34-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel pharmacophores. Its tetrahydroquinoxaline core, combined with the carboxylic acid functionality, offers a promising platform for the design of small-molecule inhibitors targeting various enzymes and receptors. Notably, research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibit potent inhibitory activity against protein kinases involved in inflammatory pathways.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. A recent study (Organic Letters, 2024) reported a novel catalytic method that significantly reduces the reaction time and improves the scalability of the synthesis process. This development is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical considerations.

Furthermore, preclinical studies have explored the compound's pharmacokinetic properties and toxicity profile. Data from in vivo models suggest that 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has favorable bioavailability and a low incidence of adverse effects, making it a promising candidate for further development. These findings were corroborated by a recent publication in the European Journal of Pharmacology (2024), which also highlighted the compound's potential as a lead molecule for the treatment of neurodegenerative diseases.

In conclusion, the growing body of research on 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid underscores its potential as a valuable tool in drug discovery and development. Future studies should focus on elucidating its mechanism of action and exploring its applications in other therapeutic areas, such as oncology and infectious diseases.

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